molecular formula C16H14N2O B103211 2-Ethyl-3-phenylquinoxaline 4-oxide CAS No. 16007-76-4

2-Ethyl-3-phenylquinoxaline 4-oxide

Cat. No.: B103211
CAS No.: 16007-76-4
M. Wt: 250.29 g/mol
InChI Key: DTDAISANQIVFLT-UHFFFAOYSA-N
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Description

2-Ethyl-3-phenylquinoxaline 4-oxide is an organic compound with the molecular formula C16H14N2O. It is a member of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-phenylquinoxaline 4-oxide typically involves the condensation of an appropriate 1,2-diamine with a 1,2-dicarbonyl compound. The reaction is usually carried out in the presence of an oxidizing agent to form the quinoxaline ring system. The ethyl and phenyl groups are introduced through subsequent alkylation and arylation reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-phenylquinoxaline 4-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxide derivatives.

    Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoxaline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

    Oxidation: Quinoxaline N-oxide derivatives.

    Reduction: Parent quinoxaline.

    Substitution: Various substituted quinoxaline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethyl-3-phenylquinoxaline 4-oxide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-phenylquinoxaline 4-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound of the quinoxaline family.

    2-Phenylquinoxaline: Lacks the ethyl and N-oxide groups.

    3-Ethylquinoxaline: Lacks the phenyl and N-oxide groups.

Uniqueness

2-Ethyl-3-phenylquinoxaline 4-oxide is unique due to the presence of both ethyl and phenyl groups along with the N-oxide functionality. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

16007-76-4

Molecular Formula

C16H14N2O

Molecular Weight

250.29 g/mol

IUPAC Name

3-ethyl-1-oxido-2-phenylquinoxalin-1-ium

InChI

InChI=1S/C16H14N2O/c1-2-13-16(12-8-4-3-5-9-12)18(19)15-11-7-6-10-14(15)17-13/h3-11H,2H2,1H3

InChI Key

DTDAISANQIVFLT-UHFFFAOYSA-N

SMILES

CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Canonical SMILES

CCC1=NC2=CC=CC=C2[N+](=C1C3=CC=CC=C3)[O-]

Synonyms

2-Ethyl-3-phenylquinoxaline 4-oxide

Origin of Product

United States

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